Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride
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Overview
Description
Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride is a chemical compound with the molecular formula C27H29NO2·HCl. It is a derivative of diphenylacetic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylacetic acid beta-piperidinophenethyl ester hydrochloride typically involves the esterification of diphenylacetic acid with beta-piperidinophenethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of diphenylacetic acid beta-piperidinophenethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Diphenylacetic acid: A precursor to the ester compound, known for its use in organic synthesis.
Beta-piperidinophenethyl alcohol: Another precursor, used in the synthesis of various esters.
Diphenylmethane derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
Diphenylacetic acid beta-piperidinophenethyl ester hydrochloride is unique due to its specific ester linkage and the presence of both diphenylacetic acid and beta-piperidinophenethyl moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
97156-98-4 |
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Molecular Formula |
C27H30ClNO2 |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
(2-phenyl-2-piperidin-1-ium-1-ylethyl) 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C27H29NO2.ClH/c29-27(26(23-15-7-2-8-16-23)24-17-9-3-10-18-24)30-21-25(22-13-5-1-6-14-22)28-19-11-4-12-20-28;/h1-3,5-10,13-18,25-26H,4,11-12,19-21H2;1H |
InChI Key |
QLSLEVBNBCJVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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